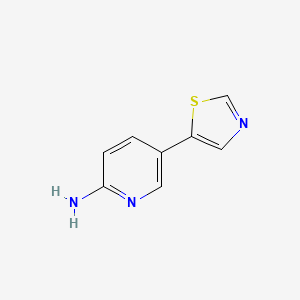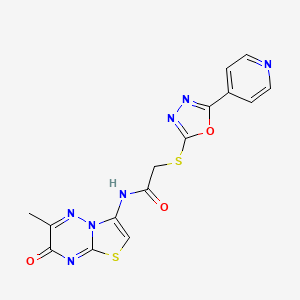![molecular formula C24H19N3O6S B12635790 2-[2-methoxy-4-[(3R,4'S)-2-oxo-4'-(thiophene-2-carbonyl)spiro[1H-indole-3,5'-4H-1,2-oxazole]-3'-yl]phenoxy]acetamide](/img/structure/B12635790.png)
2-[2-methoxy-4-[(3R,4'S)-2-oxo-4'-(thiophene-2-carbonyl)spiro[1H-indole-3,5'-4H-1,2-oxazole]-3'-yl]phenoxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-methoxy-4-[(3R,4’S)-2-oxo-4’-(thiophene-2-carbonyl)spiro[1H-indole-3,5’-4H-1,2-oxazole]-3’-yl]phenoxy]acetamide is a complex organic compound that features a unique spiro structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-methoxy-4-[(3R,4’S)-2-oxo-4’-(thiophene-2-carbonyl)spiro[1H-indole-3,5’-4H-1,2-oxazole]-3’-yl]phenoxy]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the spiro[1H-indole-3,5’-4H-1,2-oxazole] core: This can be achieved through a cyclization reaction involving an indole derivative and an appropriate oxazole precursor under acidic or basic conditions.
Introduction of the thiophene-2-carbonyl group: This step involves the acylation of the spiro core using thiophene-2-carbonyl chloride in the presence of a base such as pyridine.
Methoxylation and phenoxyacetylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-methoxy-4-[(3R,4’S)-2-oxo-4’-(thiophene-2-carbonyl)spiro[1H-indole-3,5’-4H-1,2-oxazole]-3’-yl]phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-[2-methoxy-4-[(3R,4’S)-2-oxo-4’-(thiophene-2-carbonyl)spiro[1H-indole-3,5’-4H-1,2-oxazole]-3’-yl]phenoxy]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-[2-methoxy-4-[(3R,4’S)-2-oxo-4’-(thiophene-2-carbonyl)spiro[1H-indole-3,5’-4H-1,2-oxazole]-3’-yl]phenoxy]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- **2-[2-methoxy-4-[(3R,4’S)-2-oxo-4’-(thiophene-2-carbonyl)spiro[1H-indole-3,5’-4H-1,2-oxazole]-3’-yl]phenoxy]ethanol
- **2-[2-methoxy-4-[(3R,4’S)-2-oxo-4’-(thiophene-2-carbonyl)spiro[1H-indole-3,5’-4H-1,2-oxazole]-3’-yl]phenoxy]propanoic acid
Uniqueness
The uniqueness of 2-[2-methoxy-4-[(3R,4’S)-2-oxo-4’-(thiophene-2-carbonyl)spiro[1H-indole-3,5’-4H-1,2-oxazole]-3’-yl]phenoxy]acetamide lies in its spiro structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C24H19N3O6S |
|---|---|
Peso molecular |
477.5 g/mol |
Nombre IUPAC |
2-[2-methoxy-4-[(3R,4'S)-2-oxo-4'-(thiophene-2-carbonyl)spiro[1H-indole-3,5'-4H-1,2-oxazole]-3'-yl]phenoxy]acetamide |
InChI |
InChI=1S/C24H19N3O6S/c1-31-17-11-13(8-9-16(17)32-12-19(25)28)21-20(22(29)18-7-4-10-34-18)24(33-27-21)14-5-2-3-6-15(14)26-23(24)30/h2-11,20H,12H2,1H3,(H2,25,28)(H,26,30)/t20-,24+/m1/s1 |
Clave InChI |
YUWBOPDALJCCEO-YKSBVNFPSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)C2=NO[C@]3([C@H]2C(=O)C4=CC=CS4)C5=CC=CC=C5NC3=O)OCC(=O)N |
SMILES canónico |
COC1=C(C=CC(=C1)C2=NOC3(C2C(=O)C4=CC=CS4)C5=CC=CC=C5NC3=O)OCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![S-[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dodecanethioate](/img/structure/B12635723.png)
![4-Chloro-6,7-dimethoxy-2-[2-(3-methylphenyl)ethenyl]quinazoline](/img/structure/B12635729.png)
![5-(1,3-Dimethylpyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B12635736.png)
![1H-Benzimidazole-2-carboxamide, N-[3-[[6-(4,5-dihydro-1H-imidazol-2-yl)-3-pyridinyl]amino]-3-oxopropyl]-1-(phenylmethyl)-](/img/structure/B12635744.png)
![9-Bromo-6-[(piperidin-1-yl)methyl]benzo[h]isoquinolin-1(2H)-one](/img/structure/B12635754.png)
![(R)-1-(1-Phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B12635758.png)




![1-{4-[4-(Azidomethyl)-1,3-oxazol-2-yl]phenyl}piperidin-2-one](/img/structure/B12635792.png)
![2-(4-carbamoylpiperidin-1-yl)-4,7-dioxo-N-[3-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12635795.png)
